Home > Products > Screening Compounds P21196 > Mometasone Furoate Impurity A
Mometasone Furoate Impurity A - 83880-65-3

Mometasone Furoate Impurity A

Catalog Number: EVT-1199259
CAS Number: 83880-65-3
Molecular Formula: C27H29ClO5
Molecular Weight: 469 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of Mometasone Furoate Impurity A typically involves several chemical reactions that modify the structure of the parent compound, mometasone furoate. The synthesis can be achieved through:

  1. Reduction Reactions: The conversion of mometasone furoate to its dihydro derivative involves reducing specific functional groups within the steroid framework.
  2. Acetylation: This step introduces an acetate group to the molecule, enhancing its stability and solubility.

The specific conditions for these reactions often include:

  • Temperature Control: Maintaining a controlled temperature to ensure optimal reaction rates.
  • Catalysts: Use of specific catalysts to facilitate the reduction process.
  • Solvent Selection: Choice of solvents that promote solubility and reactivity without causing unwanted side reactions.

These synthetic pathways are crucial for producing high-purity standards necessary for analytical and regulatory purposes in pharmaceutical applications.

Molecular Structure Analysis

Mometasone Furoate Impurity A features a complex steroid structure characterized by multiple rings and functional groups. Its molecular structure can be described as follows:

  • Core Structure: The compound retains the steroid backbone typical of glucocorticoids, which includes four fused cycloalkane rings.
  • Functional Groups: The presence of chlorine atoms and hydroxyl groups contributes to its biological activity and stability.
  • Geometric Configuration: The stereochemistry around various chiral centers is vital for its interaction with biological targets.

The detailed molecular formula C27H29ClO5C_{27}H_{29}ClO_5 indicates the presence of five oxygen atoms, which are integral to its function as a glucocorticoid .

Chemical Reactions Analysis

Mometasone Furoate Impurity A participates in various chemical reactions that are relevant both in synthetic chemistry and in biological systems:

  1. Hydrolysis: Under certain conditions, it can undergo hydrolysis, leading to the release of acetate groups.
  2. Oxidation/Reduction: These reactions are critical for modifying its pharmacological properties, affecting its potency and duration of action.
  3. Conjugation Reactions: In biological systems, it may undergo conjugation with glucuronic acid or sulfate, influencing its metabolism and excretion.

These reactions are essential for understanding how impurities like Mometasone Furoate Impurity A can affect drug efficacy and safety profiles.

Mechanism of Action

Mometasone Furoate Impurity A exerts its effects primarily through interaction with glucocorticoid receptors in target tissues. The mechanism involves:

  1. Binding Affinity: It binds to glucocorticoid receptors with high affinity, leading to conformational changes that activate gene transcription.
  2. Anti-inflammatory Effects: By modulating the expression of pro-inflammatory genes and enhancing anti-inflammatory proteins, it reduces inflammation effectively.
  3. Immune Modulation: It alters immune cell function, decreasing the activity of lymphocytes and macrophages involved in allergic responses.

This mechanism underlies its therapeutic applications in treating various inflammatory conditions .

Physical and Chemical Properties Analysis

Mometasone Furoate Impurity A exhibits several notable physical and chemical properties:

  • Appearance: It is typically a white solid.
  • Solubility: Soluble in organic solvents but has limited solubility in water.
  • Stability: Stable under normal storage conditions (recommended storage at 2-8°C).
  • Melting Point: Specific melting point data may vary but is generally within a range typical for steroid compounds.

These properties influence its formulation into pharmaceutical products and dictate storage and handling requirements .

Applications

Mometasone Furoate Impurity A is primarily used in:

  1. Pharmaceutical Development: As a reference standard for quality control testing in mometasone furoate formulations.
  2. Research Settings: Studying glucocorticoid receptor interactions and developing new therapeutic agents targeting similar pathways.
  3. Regulatory Compliance: Ensuring that pharmaceutical products meet purity standards as outlined by regulatory bodies.

Understanding this impurity's characteristics helps ensure the safety and efficacy of corticosteroid therapies used clinically .

Introduction to Mometasone Furoate Impurity A

Chemical Identity and Structural Characterization

Mometasone Furoate Impurity A (Chemical Name: 21-Chloro-16α-methyl-3,20-dioxopregna-1,4,9(11)-trien-17-yl furan-2-carboxylate) possesses the systematic IUPAC designation (8S,10S,13S,14S,16R,17R)-17-(2-chloroacetyl)-10,13,16-trimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl furan-2-carboxylate [1] [10]. This compound is registered under CAS Number 83880-65-3 and exhibits the molecular formula C27H29ClO5, with a precise molecular weight of 468.97 g/mol [1]. The impurity manifests as a white to off-white crystalline solid with a characteristic melting point range of 214-221°C [1].

Table 1: Fundamental Physicochemical Properties

PropertySpecification
Molecular FormulaC27H29ClO5
Molecular Weight468.97 g/mol
CAS Registry Number83880-65-3
Melting Point214-221°C
Solubility CharacteristicsSlightly soluble in chloroform and dimethyl sulfoxide; very slightly soluble in methanol following sonication

Spectroscopic elucidation confirms the structural backbone comprises a pregnatriene core featuring conjugated enone systems at C1-C4 and C9(11), with a 21-chloro substituent and C17-furoate ester moiety [3] [10]. The distinctive chloro enol ether functionality at C20-C21 has been verified through high-resolution tandem mass spectrometry (HRMS/MS) fragmentation patterns, which demonstrate characteristic cleavage at the C17-furoate linkage (m/z 391) and successive elimination of hydrogen chloride [8]. Nuclear magnetic resonance analyses, particularly NOESY correlations, have established the Z-geometry at the critical Δ9(11) double bond and confirmed the 16α-methyl configuration consistent with mometasone derivatives [3]. The impurity exhibits moderate solubility in chlorinated solvents (chloroform) and dipolar aprotic solvents (dimethyl sulfoxide), but demonstrates limited solubility in alcohols such as methanol without extensive sonication [1].

Regulatory Significance in Pharmaceutical Quality Control

Within global pharmacopeial frameworks, Mometasone Furoate Impurity A is formally recognized as a specified process-related impurity requiring strict control in pharmaceutical products. The European Pharmacopoeia designates it as "Mometasone Furoate EP Impurity A" and mandates identification and quantification thresholds [10]. International regulatory guidelines, including ICH Q3A/B, classify this impurity as a significant qualification threshold concern due to its structural relationship to the active compound and potential pharmacological activity at elevated concentrations [4]. Regulatory specifications typically enforce strict limits not exceeding 0.15% in the active pharmaceutical ingredient, necessitating highly sensitive analytical methodologies for reliable detection at parts-per-million levels [6].

Table 2: Global Pharmacopeial Requirements for Impurity A

PharmacopeiaDesignationPermitted LimitPrimary Analytical Methods
European PharmacopoeiaMometasone Furoate EP Impurity A≤0.15%Reversed-phase HPLC with UV detection at 240nm
United States PharmacopeiaSecondary Standard (USP 1445470)≤0.15%Gradient HPLC with photodiode array detection
Certified Reference Material ProvidersTRC-M490100N/AOrthogonal SFC and LC-MS methods

Specialized suppliers including LGC Standards (Product Code: TRC-M490100), Sigma-Aldrich, and Daicel Pharma provide certified reference materials with comprehensive characterization documents including Certificates of Analysis detailing ¹H NMR, ¹³C NMR, IR, mass spectrometry, and HPLC purity data [4] [9] [10]. These materials command premium pricing (e.g., $3,575/100mg) due to the complex synthesis and purification requirements [1]. Current Good Manufacturing Practice (cGMP)-compliant analytical facilities employ orthogonal separation techniques such as supercritical fluid chromatography to complement traditional reversed-phase HPLC methods, thereby ensuring detection specificity and preventing co-elution with other process impurities during pharmaceutical quality testing [6]. Stability studies indicate that impurity reference standards require storage at -20°C in controlled environments to prevent decomposition, with strict temperature monitoring during shipment and handling [1] [10].

Role in Mometasone Furoate Synthesis and Degradation Pathways

In industrial synthetic routes to mometasone furoate, Impurity A primarily originates as a dehydrohalogenation by-product during the critical C21-chlorination step preceding the C17-furoate esterification [3]. This intermediate emerges through elimination of hydrogen bromide from the 9β,11β-epoxy-17α,21-dihydroxy-16α-methyl-3,20-dioxo-pregna-1,4-diene (8-DM) precursor when subjected to harsh bromination conditions during the epoxy ring-opening sequence [3]. Analytical studies have confirmed that Impurity A constitutes approximately 0.5-1.2% of the total reaction mixture during large-scale manufacturing processes when process parameters are suboptimal [3].

Beyond synthetic pathways, forced degradation studies reveal that Mometasone Furoate Impurity A can form via base-catalyzed dehydrohalogenation of the parent drug under alkaline conditions [2] [5]. When subjected to International Conference on Harmonisation recommended stress testing, mometasone furoate solutions (100 μg/mL) in 0.1M sodium hydroxide at 60°C generated quantifiable levels of Impurity A within 4 hours, as confirmed by stability-indicating high-performance liquid chromatography with dual-wavelength detection at 240nm [5]. The reaction mechanism involves hydroxide-mediated elimination of hydrogen chloride from the C21-chloromethyl group, producing the conjugated Δ9(11) system characteristic of Impurity A.

Table 3: Formation Pathways Under Stress Conditions

Formation MechanismConditionsAnalytical DetectionRelative Abundance
Dehydrohalogenation of 8-DM precursorBromination during epoxy ring-openingLC-MS (m/z 469)0.5-1.2% of reaction mixture
Base-catalyzed degradation0.1M NaOH, 60°C, 4 hoursGradient HPLC at 240nm0.8-1.5% degradation product
Thermal decompositionSolid state, 150°C, 24 hoursLC-HRMS (m/z 468.1704)<0.3%

Chromatographic characterization reveals that Impurity A exhibits distinct retention behavior compared to other process impurities, with relative retention times of approximately 0.89 versus mometasone furoate in reversed-phase systems employing C18 columns with methanol-acetonitrile-phosphate buffer mobile phases (pH 7.0) [5]. The impurity demonstrates moderate stability under accelerated storage conditions, though it may undergo photoisomerization when exposed to UV light at 254nm, necessitating protective handling during analytical procedures [5]. Isolation of gram quantities through preparative chromatography enables comprehensive structural verification and provides essential reference materials for analytical method validation, ultimately supporting robust quality control protocols throughout the drug product lifecycle [3].

Properties

CAS Number

83880-65-3

Product Name

Mometasone Furoate Impurity A

IUPAC Name

[(8S,10S,13S,14S,16R,17R)-17-(2-chloroacetyl)-10,13,16-trimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl] furan-2-carboxylate

Molecular Formula

C27H29ClO5

Molecular Weight

469 g/mol

InChI

InChI=1S/C27H29ClO5/c1-16-13-21-19-7-6-17-14-18(29)8-10-25(17,2)20(19)9-11-26(21,3)27(16,23(30)15-28)33-24(31)22-5-4-12-32-22/h4-5,8-10,12,14,16,19,21H,6-7,11,13,15H2,1-3H3/t16-,19-,21+,25+,26+,27+/m1/s1

InChI Key

GSJLBVBYMSNTPZ-XACSLSAESA-N

SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3=CCC2(C1(C(=O)CCl)OC(=O)C5=CC=CO5)C)C

Synonyms

(16α)-21-Chloro-17-[(2-furanylcarbonyl)oxy]-16-methylpregna-1,4,9(11)-triene-3,20-dione;

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3=CCC2(C1(C(=O)CCl)OC(=O)C5=CC=CO5)C)C

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4(C3=CC[C@@]2([C@]1(C(=O)CCl)OC(=O)C5=CC=CO5)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.